Fluorene-2-carboxaldehyde

Overview

Description

Synthesis Analysis

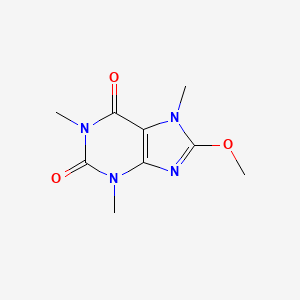

The synthesis of fluorene-2-carboxaldehyde and related fluorine compounds involves intricate chemical processes that enhance their properties for various applications. Recent literature highlights advanced methods for the synthesis of fluorine-substituted compounds, including 1,2,4-triazine moieties and hetero-polycyclic nitrogen systems, which show improved biological activities due to the inclusion of fluorinated atoms (Bakhotmah & Al-Otaibi, 2020).

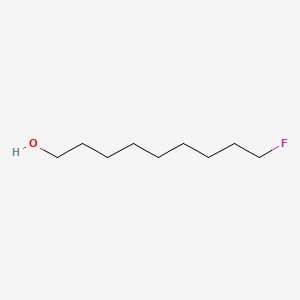

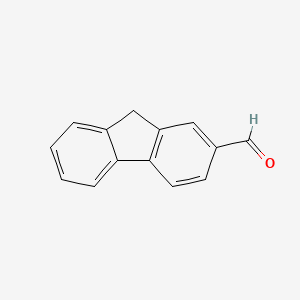

Molecular Structure Analysis

The molecular structure of this compound is crucial in determining its chemical reactivity and physical properties. The presence of the fluorine atom introduces high electronegativity, which significantly influences the stability of the molecule and its interactions with other compounds. This attribute is essential in the synthesis of pharmacological probes, where the stability and reactivity of the molecule can impact the efficacy of the final product.

Chemical Reactions and Properties

This compound participates in various chemical reactions, leveraging its unique structure for the synthesis of complex molecules. The fluorine atom present in the compound enhances its reactivity, allowing for selective functionalization of saturated C-H bonds with metalloporphyrin catalysts, a process that is pivotal in the synthesis of organic materials with specific desired properties (Che, Lo, Zhou, & Huang, 2011).

Scientific Research Applications

Thermodynamic Properties : Oliveira et al. (2017) conducted a comprehensive study on the thermodynamic properties of fluorene-2-carboxaldehyde. They measured the crystal vapor pressures and derived standard molar enthalpies, entropies, and Gibbs energies of sublimation. This study is crucial for understanding the compound's stability and reactivity in different phases (Oliveira et al., 2017).

Chemical Synthesis and Polymerization : Wright and Cochran (1993) reported the successful synthesis and characterization of new ferrocene-fluorene complexes. These complexes were used to create a novel high-molecular-weight conjugated polymer with pendant ferrocene groups, indicating potential applications in material science and electronics (Wright & Cochran, 1993).

Kinetic Study of Oxidation : A kinetic study by Narasimhan and Venkatasubramanian (1979) explored the oxidation of fluorene by vanadium(V), producing fluorenone and 2-hydroxy diphenyl 2′-carboxaldehyde. This research is important for understanding the chemical behavior of fluorene derivatives in various reactions (Narasimhan & Venkatasubramanian, 1979).

Electrochemical Studies : Kirk et al. (2005) studied the electrochemical reduction of 2-fluorenecarboxaldehyde and other related compounds. This research provides insights into the electrochemical properties and potential applications of fluorene derivatives in analytical chemistry or electrochemical sensors (Kirk et al., 2005).

Synthesis of Branched Chromophores : Yao and Belfield (2005) synthesized branched fluorene-based chromophores with electron-donating and electron-withdrawing groups. These compounds exhibited high two-photon absorption cross-sections, suggesting their use in optical applications (Yao & Belfield, 2005).

Aviation Fuel Synthesis : Xu et al. (2018) developed a two-step process for synthesizing high-density jet fuel range alkanes using methyl benzaldehydes and cyclohexanone. This process, involving fluorene derivatives, demonstrates the potential of this compound in the synthesis of advanced fuel types (Xu et al., 2018).

Mechanism of Action

Target of Action

Fluorene-2-carboxaldehyde, also known as 2-Fluorenecarboxaldehyde , is a complex organic compound The primary targets of this compound are not well-documented in the literature

Biochemical Pathways

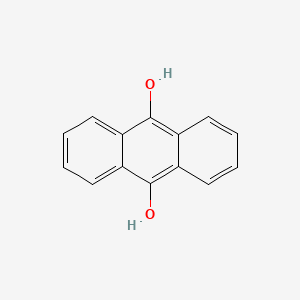

This compound has been associated with the degradation of fluorene . The compound is involved in the initial attack on fluorene, yielding 9-fluorenol and 1,1a-dihydroxy-1-hydro-9-fluorenone . These intermediates then undergo further transformations in downstream biochemical pathways.

Result of Action

It is known that the compound plays a role in the degradation of fluorene . The specific molecular and cellular effects of this action are subjects of ongoing research.

Safety and Hazards

Fluorene-2-carboxaldehyde may form combustible dust concentrations in air . It should be stored in a well-ventilated place and the container should be kept tightly closed . Contact with skin and eyes should be avoided, and it should not be ingested . If swallowed, immediate medical assistance should be sought .

Future Directions

properties

IUPAC Name |

9H-fluorene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNQGEQSXFDKAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10184168 | |

| Record name | 9H-fluorene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow powder; [Acros Organics MSDS] | |

| Record name | Fluorene-2-carboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13885 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

30084-90-3 | |

| Record name | Fluorene-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30084-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluorene-2-carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030084903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-fluorene-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10184168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluorene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9H-FLUORENE-2-CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QDR3MEU7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

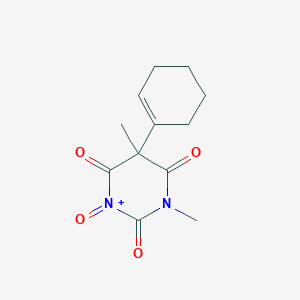

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural characterization of Fluorene-2-carboxaldehyde?

A: this compound (C14H10O) is a polycyclic aromatic hydrocarbon derivative. Its structure consists of a fluorene moiety with an aldehyde group substituted at the 2-position. The molecule exhibits near planarity, with a dihedral angle of 4.4 (9) degrees between the fluorene ring system and the aldehyde group. []

Q2: How does the molecular structure of this compound influence its crystal packing?

A: In the crystalline state, this compound molecules engage in C-H...O interactions. The shortest C...O distance involves the bridging C9 atom of the fluorene ring and one of its hydrogen atoms, forming a cyclic dimer around a center of symmetry. []

Q3: Has this compound been explored for biological applications?

A: Yes, this compound has shown potential in developing theranostic agents for prostate cancer. Researchers have utilized it as a model drug linked to a hyperbranched polymer designed to target prostate-specific membrane antigen (PSMA). []

Q4: How is this compound incorporated into the theranostic polymer, and what is the mechanism of drug release?

A: The drug is conjugated to the polymer via a hydrolyzable hydrazone linkage. This linkage demonstrates pH-sensitive degradation, with accelerated release observed at endosomal pH (pH = 5.5). This targeted release mechanism allows for efficient delivery of this compound to cancer cells. []

Q5: Are there any studies on the electrochemical properties of this compound and its derivatives?

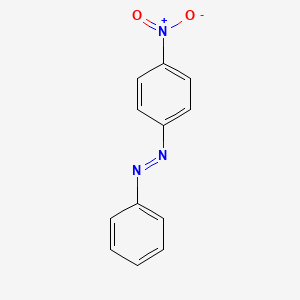

A: Yes, this compound has been investigated in the context of organic electronics. Researchers have studied the electrochemical properties of its derivatives, specifically β-ketoenamines and azomethines, to assess their potential applications in this field. []

Q6: What research has been conducted on the reduction of this compound?

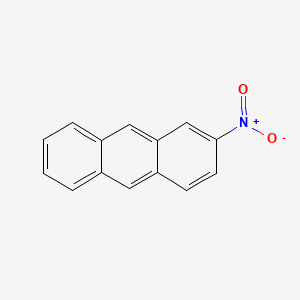

A: Comparative studies have explored the reduction of this compound alongside other aromatic aldehydes like 2-naphthaldehyde and 9,9'-spirobi-(9H-fluorene)-2-carboxaldehyde in non-aqueous solvents. This research aims to understand the reactivity and reduction pathways of such compounds. []

Q7: What are the applications of this compound in coordination chemistry?

A: this compound serves as a precursor for synthesizing Schiff base ligands. These ligands can coordinate with metal ions like Silver(I), forming complexes with potential applications in various fields, including luminescent materials. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.